molecular formula C15H13BrClNO2S2 B5137582 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine

3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine

Cat. No. B5137582
M. Wt: 418.8 g/mol
InChI Key: PJAVOUZPJCYLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine has been investigated. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can inhibit the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine have been investigated. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. Additionally, this compound can inhibit the production of pro-inflammatory cytokines by inhibiting NF-κB activity. Furthermore, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine in lab experiments include its high purity and yield, as well as its potential use in cancer research, inflammation research, and the treatment of diabetes and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine. One direction is to investigate its potential use in combination with other anticancer drugs or anti-inflammatory drugs. Another direction is to study its potential use in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine its optimal dosage and toxicity in animal and human models.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine has been reported using various methods. One such method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzaldehyde in the presence of triethylamine, followed by the addition of thiourea and sodium hydroxide. Another method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzaldehyde in the presence of sodium methoxide, followed by the addition of thiourea and hydrochloric acid. These methods have been found to yield 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine with high purity and yield.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine has been studied for its potential use in scientific research. One such application is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another application is in the field of inflammation research. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(4-chlorophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2S2/c16-12-3-7-14(8-4-12)22(19,20)18-9-10-21-15(18)11-1-5-13(17)6-2-11/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAVOUZPJCYLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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